N-(2-tert-butyl-3-oxopyridazin-4-yl)prop-2-enamide
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Overview
Description
N-(2-tert-butyl-3-oxopyridazin-4-yl)prop-2-enamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butyl-3-oxopyridazin-4-yl)prop-2-enamide typically involves the reaction of a pyridazine derivative with an appropriate amide. One common method involves the selective displacement of a halide at the 4-position of the pyridazine ring by a tert-butyl-substituted amine. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butyl-3-oxopyridazin-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-tert-butyl-3-oxopyridazin-4-yl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-tert-butyl-3-oxopyridazin-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling molecules involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazine, pyrimidine, and pyrazine share similar structural features and biological activities.
Indole Derivatives: Indole-based compounds also exhibit a wide range of pharmacological activities and are structurally related to pyridazine derivatives.
Uniqueness
N-(2-tert-butyl-3-oxopyridazin-4-yl)prop-2-enamide is unique due to its specific substitution pattern and the presence of the tert-butyl group, which may enhance its stability and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-(2-tert-butyl-3-oxopyridazin-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-5-9(15)13-8-6-7-12-14(10(8)16)11(2,3)4/h5-7H,1H2,2-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXLOMHYUBLYQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=CC=N1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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